molecular formula C6H7NO2S B1586466 Methyl 4-aminothiophene-3-carboxylate CAS No. 69363-85-5

Methyl 4-aminothiophene-3-carboxylate

Cat. No. B1586466
CAS RN: 69363-85-5
M. Wt: 157.19 g/mol
InChI Key: BUFZZXCVOFBHLS-UHFFFAOYSA-N
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Description

Methyl 4-aminothiophene-3-carboxylate is a chemical compound with the molecular formula C6H7NO2S . It is also known as Methyl 4-amino-3-thiophenecarboxylate hydrochloride .


Molecular Structure Analysis

The molecular structure of Methyl 4-aminothiophene-3-carboxylate consists of a thiophene ring, which is a five-membered ring with one sulfur atom, attached to a carboxylate group and an amino group .

Scientific Research Applications

Synthesis and Chemical Properties

  • Phase Transfer Catalysis in Synthesis : Methyl 3-aminothiophene-2-carboxylates, closely related to methyl 4-aminothiophene-3-carboxylate, have been synthesized using eco-friendly phase transfer catalysis techniques, highlighting the potential for environmentally sustainable methods in chemical synthesis (Shah, 2011).
  • Copper-mediated Cross-Coupling : A practical protocol for the synthesis of N-arylated methyl 2-aminothiophene-3-carboxylate, which involves Chan-Lam cross-coupling, demonstrates the compound's versatility in organic synthesis (Rizwan et al., 2015).
  • Crystal Structure Analysis : The crystal structure of methyl-3-aminothiophene-2-carboxylate (matc) has been analyzed, revealing insights into its molecular interactions and properties, which are crucial for its applications in organic synthesis, medicine, dyes, and pesticides (Tao et al., 2020).

Applications in Organic Synthesis

  • Novel Synthesis Routes : Research has shown new methods to synthesize methyl 3‐amino‐4‐aryl(or methyl)sulfonyl‐2‐thiophenecarboxylates, expanding the range of available thiophene derivatives for various applications (Stephens et al., 1999).
  • Gewald Synthesis Adaptation : Adaptations of the Gewald synthesis method have enabled the production of various 2-aminothiophene-3-carboxylates, demonstrating the flexibility and utility of this compound in organic synthesis (Tormyshev et al., 2006).

Biomedical Research

  • Genotoxic and Carcinogenic Potential Assessment : While this study assesses the genotoxic and carcinogenic potentials of derivatives of methyl 3-aminothiophene-2-carboxylate, it's important to note the significance of such assessments in understanding the safety profile of chemical compounds used in pharmaceuticals and other applications (Lepailleur et al., 2014).

Miscellaneous Applications

  • Dyes and Pigments : Thiophene derivatives have been utilized in the synthesis of novel heterocyclic disperse dyes for dyeing polyester fibers, indicating their importance in the textile industry (Iyun et al., 2015).

Safety And Hazards

Methyl 4-aminothiophene-3-carboxylate is considered hazardous by the 2012 OSHA Hazard Communication Standard. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area .

properties

IUPAC Name

methyl 4-aminothiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO2S/c1-9-6(8)4-2-10-3-5(4)7/h2-3H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUFZZXCVOFBHLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CSC=C1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70380588
Record name methyl 4-aminothiophene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70380588
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-aminothiophene-3-carboxylate

CAS RN

69363-85-5
Record name methyl 4-aminothiophene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70380588
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name METHYL 4-AMINOTHIOPHENE-3-CARBOXYLATE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

HCl (1M solution in ether, 125 mL) was added slowly to a solution of 4-hydroxyimino-tetrahydro-thiophene-3-carboxylic acid methyl ester (34) (18.30 g, 104 mmol) in dry ether (200 mL) and dry methanol (50 mL) stirred at room temperature. The solution was further stirred at room temperature under argon for 24 h. The solids formed were filtered, washed by cold ether, and dried to yield 18.20 g (91%) of 4-amino-thiophene-3-carboxylic acid methyl ester as the hydrochloride salt. MP 198° C.; 1H NMR (400 MHz, DMSO-d6) δ 3.86 (s, 3H), 7.22 (d, J=2.4 Hz, 1H), 8.37 (d, J=3.2 Hz, 1H) ppm; MS m/z=158 amu (M++1).
Name
Quantity
125 mL
Type
reactant
Reaction Step One
Name
4-hydroxyimino-tetrahydro-thiophene-3-carboxylic acid methyl ester
Quantity
18.3 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

Methyl 4-aminothiophene-3-carboxylate hydrochloride (290 mg) was dissolved in water (20 mL) and basified with ammonia solution. The solution was extracted with chloroform and the combined chloroform layer was washed with water, brine and dried over sodium sulfate. The solution was filtered and evaporated the solvent to give the product as pale yellow color oil (150 mg, 65%). 1H NMR (400 MHz, CDCl3): δ 7.92 (1H, d, J=3.6 Hz), 6.08 (1H, d, J=3.6 Hz), 4.79 (2H, br s), 3.85 (3H, s).
Quantity
290 mg
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Yield
65%

Synthesis routes and methods III

Procedure details

Diazotization of methyl 4-aminothiophene-3-carboxylate with sodium nitrite followed by treatment with dimethylamine provides methyl 4-[(dimethylamino)diazenyl]thiophene-3-carboxylate. Treatment of the ester with ammonia gave the required 4-[dimethylamino)diazenyl]thiophene-3-carboxamide (compd. No. 13). The methyl 4-aminothiophene-3-carboxylate is produced using known procedures in the prior art (33, 34, 35). Thus addition of methyl acrylate to methyl thioglycolate provided methyl 3-[(methoxycarbonyl)methylthio]propanoate in quantitative yield, which on cyclization in presence of sodium methoxide gave methyl 4-oxo-2,3,5-trihydrothiophene-3-carboxylate. Treatment of methyl 4-oxo-2,3,5-trihydrothiophene-3-carboxylate with hydroxylamine followed by basification with ammonia gave methyl 4-aminothiophene-3-carboxylate.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
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0 (± 1) mol
Type
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Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 4-aminothiophene-3-carboxylate
Reactant of Route 2
Methyl 4-aminothiophene-3-carboxylate
Reactant of Route 3
Methyl 4-aminothiophene-3-carboxylate
Reactant of Route 4
Methyl 4-aminothiophene-3-carboxylate
Reactant of Route 5
Methyl 4-aminothiophene-3-carboxylate
Reactant of Route 6
Methyl 4-aminothiophene-3-carboxylate

Citations

For This Compound
31
Citations
AM Almansour, JA Zahra, SS Sabri… - Letters in Drug …, 2018 - ingentaconnect.com
… Methyl 4-aminothiophene-3-carboxylate (1.57 g, 10 mmol) was dissolved in 6 N aqueous hydrochloric acid (16 mL). This solution was treated at 0-5C with a solution of sodium nitrite (…
Number of citations: 1 www.ingentaconnect.com
RK Russell, JB Press, RA Rampulla… - Journal of medicinal …, 1988 - ACS Publications
… Methyl 4-aminothiophene-3-carboxylate,13 methyl 4-amino-2-methylthiophene-3-… A solution of methyl 4-aminothiophene-3-carboxylate (9.65 g, 50 mmol) in toluene (100 mL) was …
Number of citations: 173 pubs.acs.org
JB Press, RK Russell, JJ McNally, RA Rampulla… - European journal of …, 1991 - Elsevier
A series of thieno[3,2-d]-, [3,4-d]- and [2,3-d]pyrimidinedione derivatives was prepared with N-3 substitution containing the side chains of ketanserin and ritanserin. The best of these …
Number of citations: 14 www.sciencedirect.com
MH Norman, F Navas, JB Thompson… - Journal of medicinal …, 1996 - ACS Publications
… Methyl 4-aminothiophene-3-carboxylate hydrochloride (21) (6.57 g, 33.9 mmol), 1,4-dioxane (25 mL), and 5% aqueous Na 2 CO 3 (25 mL) were combined in a 500 mL, round-bottomed …
Number of citations: 74 pubs.acs.org
K Hadidi, Y Tor - Chemistry–A European Journal, 2022 - Wiley Online Library
… We first synthesized the dimethylated thieno and isothiazolo derivatives 2 a and 2 b through a 3-step divergent pathway, starting from either methyl 4-aminothiophene-3-carboxylate …
DJ Heath - 1989 - search.proquest.com
… compounds required methyl 4-aminothiophene-3carboxylate (82), or its hydrochloride salt (81) as starting material. Unlike its 2,3- and 3,2- substituted isomers, this was not readily …
Number of citations: 4 search.proquest.com
D Shin, RW Sinkeldam, Y Tor - Journal of the American Chemical …, 2011 - ACS Publications
… (7, 8) The synthesis of th G started with methyl 4-aminothiophene-3-carboxylate hydrochloride (Scheme 1a). Treatment with chloroformamidine hydrochloride in dimethylsulfone at 125 …
Number of citations: 204 pubs.acs.org
MS Bucardo, Y Wu, PT Ludford III, Y Li, A Fin… - ACS chemical …, 2021 - ACS Publications
… (30,31,35,36) Briefly, treatment of commercially available methyl 4-aminothiophene 3-carboxylate hydrochloride with chloroformamidine hydrochloride in DMSO 2 at 125 C yields th G N …
Number of citations: 8 pubs.acs.org
C Rochais, E Lescot, V Lisowski… - Journal of Enzyme …, 2004 - Taylor & Francis
Fifteen new thieno[2,3-b]- and thieno[3,4-b]pyrrolizines were synthesized and tested against two protein kinases, CDK1/cyclin B and GSK-3. Among these compounds, 3-(3-hydroxy-4-…
Number of citations: 11 www.tandfonline.com
I Okamura, S Park, R Hiraga, S Yamamoto… - Chemistry …, 2017 - journal.csj.jp
… The fluorescent base moiety was synthesized from the commercially available methyl 4-aminothiophene-3-carboxylate hydrochloride (1) by reaction with KOCN, followed by cyclization. …
Number of citations: 8 www.journal.csj.jp

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